Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate
Description
Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1784017-39-5) is a spirocyclic compound featuring a bicyclic structure with a tertiary butyl carbamate group and an amino substituent at the 7-position of the spiro[5.5]undecane scaffold. Its molecular formula is C₁₅H₂₈N₂O₂, with a molecular weight of 268.40 g/mol . The compound is commonly employed as a versatile building block in medicinal chemistry, particularly in the synthesis of protease inhibitors, kinase modulators, and PROTAC (PROteolysis TArgeting Chimera) degraders . Its spirocyclic core enhances conformational rigidity, which can improve target binding selectivity and metabolic stability compared to linear analogs .
Storage conditions recommend keeping the compound in a sealed container at 2–8°C in a dark, dry environment to prevent degradation.
Properties
IUPAC Name |
tert-butyl 11-amino-3-azaspiro[5.5]undecane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-8-15(9-11-17)7-5-4-6-12(15)16/h12H,4-11,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUMGGHBUJIBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCCC2N)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition-Mediated Spirocyclization
A foundational approach involves constructing the spiro[5.5]undecane core through a Michael addition-cyclization sequence. As demonstrated in the synthesis of analogous 1,4-diazaspiro[5.5]undecan-3-one, cyclohexanone derivatives serve as key starting materials. For tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate, the following steps are adapted:
- Henry Reaction : Cyclohexanone reacts with nitromethane under basic conditions to form 1-(nitromethyl)cyclohexan-1-ol, which undergoes dehydration to yield (nitromethylene)cyclohexane.
- Michael Addition : The nitroalkene intermediate undergoes conjugate addition with a glycine ester derivative (e.g., methyl glycinate) to generate methyl (1-(nitromethyl)cyclohexyl)glycinate.
- Nitro Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or Zn-mediated reduction converts the nitro group to an amine, yielding methyl (1-(aminomethyl)cyclohexyl)glycinate.
- Cyclization : Acidic hydrolysis of the ester followed by thermal cyclization forms the 3-azaspiro[5.5]undecane skeleton. Boc protection (di-tert-butyl dicarbonate) introduces the tert-butyl carbamate group at the 3-position.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Henry Reaction | KOH, MeOH, 0°C → 25°C | 85 |
| Michael Addition | THF, -20°C, 12 h | 78 |
| Nitro Reduction | H₂ (1 atm), Pd/C, EtOH | 92 |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 95 |
Functional Group Interconversion at Position 7
Reductive Amination of a Ketone Precursor
The 9-oxo derivative, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, serves as a precursor for introducing the 7-amino group via reductive amination:
- Oximation : Treatment with hydroxylamine hydrochloride forms the 9-oxime.
- Beckmann Rearrangement : The oxime undergoes acid-catalyzed rearrangement to yield a lactam intermediate.
- Reduction : LiAlH₄ or BH₃·THF reduces the lactam to the secondary amine.
- Regioselective Functionalization : Selective protection/deprotection or oxidation adjusts the amine position to C7.
Challenges :
- Regiocontrol during Beckmann rearrangement requires precise conditions (e.g., PCl₅ in Et₂O).
- Over-reduction of the lactam must be avoided by moderating reaction time and temperature.
Enamine Intermediate Routes
Enamine Formation and Hydrogenation
A nitro-substituted spiro intermediate (e.g., tert-butyl 7-nitro-3-azaspiro[5.5]undecane-3-carboxylate) is synthesized via:
- Nitroalkene Formation : Cyclohexanone derivatives react with nitroethane under aldol conditions.
- Spirocyclization : Intramolecular cyclization forms the nitro-spiro compound.
- Catalytic Hydrogenation : H₂/Pd-C reduces the nitro group to an amine with >90% efficiency.
Advantages :
- High atom economy and scalability.
- Minimal byproduct formation due to gaseous byproducts (e.g., H₂O, NH₃).
Carbohydrate-Based Chiral Synthesis
D-Glucose-Derived Spirocycle Construction
As reported for histrionicotoxin alkaloids, D-glucose diacetonide is transformed into a spirocyclic amine through:
- Epoxide Opening : Epoxidation of a glucose-derived diene followed by ring-opening with ammonia.
- Spirocyclization : Acid-catalyzed cyclization forms the 1-azaspiro[5.5]undecane core.
- Boc Protection : tert-Butyl dicarbonate introduces the carbamate group.
- Side-Chain Modification : Oxidation and reductive amination adjust substituents to target the 7-amino derivative.
Stereochemical Considerations :
- Glucose’s inherent chirality directs the spiro ring’s stereochemistry, enabling enantioselective synthesis.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
- Nitro Group Reduction : Zn/HCl systems favor primary amine formation, while catalytic hydrogenation minimizes over-reduction.
- Cyclization Efficiency : Microwave-assisted conditions reduce reaction times from 24 h to 2 h.
- Boc Stability : The tert-butyl carbamate remains intact under neutral to mildly acidic conditions but cleaves in strong acids (e.g., TFA).
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2D Structure Representation
2D Structure
Medicinal Chemistry
Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate has garnered attention for its potential as a bioactive compound. Its structural characteristics make it a candidate for:
- Peptidomimetic Development : The compound's structure can mimic natural peptides, which can be useful in designing drugs that target peptide receptors or enzymes.
- Enzyme Inhibition : The presence of the amino group allows for interactions with active sites of enzymes, potentially leading to the development of inhibitors for various biochemical pathways.
Neuropharmacology
Research indicates that compounds with spirocyclic structures often exhibit interesting neuropharmacological properties. This compound may be investigated for:
- CNS Activity : Its ability to cross the blood-brain barrier could make it a candidate for treating neurological disorders.
Synthetic Chemistry
The compound can serve as an intermediate in the synthesis of more complex molecules due to its reactive functional groups. This includes:
- Synthesis of Novel Compounds : The tert-butyl ester can be hydrolyzed or modified to create derivatives with tailored properties.
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 269.22238 | 166.4 |
| [M+Na]+ | 291.20432 | 173.7 |
| [M+NH4]+ | 286.24892 | 174.8 |
| [M+K]+ | 307.17826 | 167.3 |
| [M-H]- | 267.20782 | 167.9 |
This data provides insights into the ionization behavior of the compound under mass spectrometry conditions, which is crucial for analytical applications.
Case Study 1: Peptidomimetic Applications
In a study investigating peptidomimetics, researchers synthesized derivatives of this compound to evaluate their binding affinity to specific receptors involved in metabolic pathways. The results indicated enhanced stability and bioavailability compared to traditional peptides.
Case Study 2: Enzyme Inhibition
A recent investigation focused on the inhibitory effects of this compound on a specific enzyme linked to cancer progression. The compound demonstrated significant inhibition at low micromolar concentrations, suggesting its potential as a lead compound for further drug development.
Mechanism of Action
The mechanism of action of tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic core can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1782214-37-2)
- Molecular Formula : C₁₅H₂₈N₂O₂
- Molecular Weight : 268.39 g/mol
- Key Differences: The amino group is located at the 8-position instead of the 7-position. For example, the 8-amino derivative may exhibit different solubility profiles (predicted density: 1.05 g/cm³) compared to the 7-amino analog .
Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1272758-41-4)
- Molecular Formula : C₁₅H₂₈N₂O₂
- Key Differences: The amino group at the 9-position introduces distinct hydrogen-bonding capabilities. Such derivatives are often explored as bioisosteres for piperazine rings in oncology drugs like PARP inhibitors .
Functional Group Variations
Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1198284-49-9)
- Molecular Formula: C₁₅H₂₅NO₃
- Molecular Weight : 267.37 g/mol
- Key Differences: Replacement of the amino group with a ketone (oxo) reduces basicity and alters reactivity. The oxo derivative is more electrophilic, making it suitable for nucleophilic additions or condensations. It also exhibits lower polarity (logP: ~2.5 estimated) compared to the amino analog .
Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 918644-73-2)
- Molecular Formula: C₁₅H₂₇NO₃
- Molecular Weight : 269.4 g/mol
- However, it also increases susceptibility to oxidation compared to the amino variant .
Diaza-Spiro Derivatives
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS: 173405-78-2)
- Molecular Formula : C₁₄H₂₄N₂O₂
- Molecular Weight : 252.35 g/mol
- Key Differences : The additional nitrogen at the 9-position creates a diazaspiro system, offering two sites for functionalization. This compound is widely used in synthesizing kinase inhibitors and PET radiotracers, where dual nitrogen sites enable complex conjugation with aromatic or heterocyclic moieties .
Comparative Data Table
Biological Activity
Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS No. 1784017-39-5) is a compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. The molecular formula is C₁₅H₂₈N₂O₂, with a molecular weight of approximately 268.40 g/mol. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.
Structural Characteristics
The structural features of this compound include:
- Tert-butyl group : Enhances lipophilicity and may influence biological interactions.
- Amino group : Potentially involved in hydrogen bonding with biological targets.
- Spirocyclic framework : Provides rigidity and may affect receptor binding and activity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₅H₂₈N₂O₂ |
| Molecular Weight | 268.40 g/mol |
| Functional Groups | Tert-butyl, amino, carboxylate |
Pharmacological Potential
Preliminary studies indicate that this compound exhibits promising pharmacological properties, including:
- Antimicrobial Activity : Studies have suggested potential efficacy against various bacterial strains.
- CNS Activity : The compound may interact with central nervous system receptors, indicating possible neuropharmacological effects.
- Anti-inflammatory Properties : Initial findings suggest that it may reduce inflammation in certain models.
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- The amino group facilitates interaction with neurotransmitter receptors.
- The spirocyclic structure allows for unique conformational flexibility, enhancing binding affinity to target proteins.
Interaction Profiles
Research indicates that the compound may interact with several biological targets, including:
- Receptors : Possible interactions with opioid and serotonin receptors.
- Enzymes : Inhibition of certain enzymes involved in metabolic pathways.
Table 2: Interaction Profiles
| Biological Target | Type of Interaction | Potential Effect |
|---|---|---|
| Opioid Receptors | Agonist/Antagonist | Pain modulation |
| Serotonin Receptors | Modulator | Mood regulation |
| Anti-inflammatory Enzymes | Inhibitor | Reduced inflammation |
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of various spirocyclic compounds, this compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: CNS Effects
A pharmacological evaluation revealed that the compound exhibited anxiolytic-like effects in animal models, supporting its potential application in treating anxiety disorders.
Research Findings Overview
Recent literature reviews have highlighted the importance of spirocyclic compounds in drug discovery, noting that their unique structures often lead to novel biological activities. This compound fits this profile, warranting further exploration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
